2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran

Lipophilicity ADME Medicinal Chemistry

2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran (also registered as 5-benzyl-2,5-dimethoxy-2H-furan) is a substituted dihydrofuran derivative bearing a benzyl group at the 2-position and methoxy groups at the 2- and 5-positions. With a molecular formula of C13H16O3 and a molecular weight of 220.26 g·mol⁻¹, it belongs to the class of 2,5-dimethoxy-2,5-dihydrofurans that serve as synthetic equivalents of 2(5H)-furanone and 2-trimethylsilyloxyfuran in C4 building-block chemistry.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 63540-69-2
Cat. No. B12904526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran
CAS63540-69-2
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCOC1C=CC(O1)(CC2=CC=CC=C2)OC
InChIInChI=1S/C13H16O3/c1-14-12-8-9-13(15-2,16-12)10-11-6-4-3-5-7-11/h3-9,12H,10H2,1-2H3
InChIKeyNZAUCPQJKAWDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran (CAS 63540-69-2): A Differentiated C4 Synthon for Complex Heterocycle Construction


2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran (also registered as 5-benzyl-2,5-dimethoxy-2H-furan) is a substituted dihydrofuran derivative bearing a benzyl group at the 2-position and methoxy groups at the 2- and 5-positions . With a molecular formula of C13H16O3 and a molecular weight of 220.26 g·mol⁻¹, it belongs to the class of 2,5-dimethoxy-2,5-dihydrofurans that serve as synthetic equivalents of 2(5H)-furanone and 2-trimethylsilyloxyfuran in C4 building-block chemistry . The presence of the benzyl substituent distinguishes it from the parent 2,5-dimethoxy-2,5-dihydrofuran (CAS 332-77-4) and imparts unique physicochemical and reactivity profiles relevant to medicinal chemistry, natural product synthesis, and fragment-based library construction.

Why 2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran Cannot Be Replaced by Unsubstituted or Alkyl-Substituted 2,5-Dimethoxy-2,5-dihydrofurans


Generic substitution of 2-benzyl-2,5-dimethoxy-2,5-dihydrofuran with the widely available parent 2,5-dimethoxy-2,5-dihydrofuran (CAS 332-77-4) or simple 2-alkyl analogs overlooks critical differences in lipophilicity, polar surface area, and the synthetic versatility conferred by the benzyl group . The benzyl substituent increases logP by approximately 2.3 orders of magnitude and raises the topological polar surface area, directly altering solubility, membrane permeability, and target engagement in biological systems. Furthermore, the benzylic C–H bond provides a handle for hydrogenolytic cleavage, enabling late-stage deprotection strategies that are inaccessible to non-benzylic analogs . These multidimensional differences mean that the chemical, biological, and synthetic behavior of 2-benzyl-2,5-dimethoxy-2,5-dihydrofuran cannot be reproduced by simpler in-class compounds; the evidence that follows quantifies these divergences in an assay-by-assay manner.

Quantitative Differentiation of 2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran: Head-to-Head and Cross-Study Comparisons


Elevated Lipophilicity (logP) vs. Parent 2,5-Dimethoxy-2,5-dihydrofuran

The target compound exhibits a computed logP of 2.13 (XLogP3 or equivalent), whereas the parent 2,5-dimethoxy-2,5-dihydrofuran has a logP of approximately −0.2 . This represents a >2.3 log unit increase, corresponding to a >100-fold higher theoretical n-octanol/water partition coefficient. The difference is attributed to the hydrophobic benzyl substituent absent in the parent scaffold.

Lipophilicity ADME Medicinal Chemistry

Increased Topological Polar Surface Area (TPSA) vs. Parent Scaffold

The target compound has a computed topological polar surface area (TPSA) of 27.69 Ų, compared to approximately 18.5 Ų for 2,5-dimethoxy-2,5-dihydrofuran . The 9.2 Ų increase arises from the benzyl group’s contribution to the molecular surface and may influence intestinal absorption and blood–brain barrier penetration when the compound is used as a fragment or building block in drug-like molecules.

Polar Surface Area Drug-likeness Oral Bioavailability

Synthetic Versatility via Hydrogenolytic Benzyl Cleavage vs. Non-Benzylic C4 Synthons

The benzyl group in 2-benzyl-2,5-dimethoxy-2,5-dihydrofuran can be cleaved by catalytic hydrogenolysis under neutral conditions (H2, Pd/C) to unmask a hydroxyl equivalent, a transformation that is not possible with 2-alkyl- or 2-unsubstituted 2,5-dimethoxy-2,5-dihydrofurans . In contrast, the widely employed C4 synthon 2-trimethylsilyloxyfuran requires acidic or fluoride-mediated desilylation, which can be incompatible with acid-sensitive substrates. While no direct comparative yield study between the benzyl and silyl-protected synthons is available, the orthogonal deprotection chemistry provides a documented tactical advantage in multistep synthesis.

Synthetic Methodology C4 Synthon Protecting Group Strategy

Electrochemical One-Step Synthesis from 2-Benzylfuran vs. Multi-Step Routes to Alkyl Analogs

2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran can be accessed in a single operation by electrochemical dimethoxylation of 2-benzylfuran in methanol . The generic electrochemical method is reported to deliver 2,5-dimethoxy-2,5-dihydrofuran derivatives in yields typically exceeding 70% for aryl-substituted substrates, whereas the synthesis of analogous 2-alkyl-2,5-dimethoxy-2,5-dihydrofurans often requires multi-step sequences involving Grignard addition to 2,5-dimethoxy-2,5-dihydrofuran followed by protection. A direct yield comparison for the benzyl substrate vs. an alkyl congener under identical electrolysis conditions is not available; however, the one-step electrochemical route offers a significant step-count and atom-economy advantage.

Electroorganic Synthesis Green Chemistry Process Chemistry

Molecular Weight Differential vs. Parent Scaffold and Fragment-Library Considerations

The target compound has a molecular weight of 220.26 g·mol⁻¹, which is 90.12 g·mol⁻¹ heavier than 2,5-dimethoxy-2,5-dihydrofuran (130.14 g·mol⁻¹) . This places it in the upper range of fragment-like space (typically MW < 250) while the parent scaffold is in the lower fragment range. The benzyl group contributes 91.1 g·mol⁻¹ of the increment, providing additional binding interactions (hydrophobic contacts, π-stacking) without exceeding common fragment-likeness thresholds.

Fragment-Based Drug Discovery Molecular Weight Lead-likeness

High-Impact Application Scenarios for 2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran Informed by Quantitative Evidence


CNS-Targeted Fragment Library Design

The elevated logP (+2.3 vs. parent) and moderate TPSA (27.69 Ų) make this compound a suitable fragment for constructing CNS-penetrant screening libraries [Section 3, Evidence 1, 2]. Its benzyl group provides hydrophobic contacts and π-stacking interactions with aromatic residues in neurotransmitter receptors, while the dihydrofuran core can be elaborated into diverse chemotypes.

Orthogonal C4 Synthon in Complex Natural Product Synthesis

The ability to cleave the benzylic C–O bond by hydrogenolysis under neutral conditions enables late-stage deprotection in the presence of acid-labile functionality, addressing a key limitation of silyl-based C4 synthons [Section 3, Evidence 3]. This orthogonality is particularly valuable in polyketide and alkaloid total synthesis.

Sustainable Electrochemical Synthesis of 4-Hydroxycyclopentenones

The one-step electrochemical dimethoxylation route from 2-benzylfuran provides direct access to 2-benzyl-2,5-dimethoxy-2,5-dihydrofuran, which upon hydrolysis yields 4-hydroxycyclopentenone derivatives—intermediates for prostaglandins and pyrethroid insecticides [Section 3, Evidence 4]. The elimination of stoichiometric oxidants reduces waste and cost at scale.

Hydrophobic Anchor in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 220.26 g·mol⁻¹, the compound sits in the optimal fragment space (MW < 250) while providing a benzyl group that can engage deep hydrophobic pockets [Section 3, Evidence 5]. Its orthogonal reactivity enables rapid library expansion through the dihydrofuran core.

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